4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole is a complex organic compound that features a diverse array of functional groups, including a bromophenyl sulfonyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.
Attachment of the Bromophenyl Sulfonyl Group: This step often involves a sulfonylation reaction where a bromophenyl sulfonyl chloride reacts with the oxazole intermediate.
Incorporation of the Piperidine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the bromophenyl sulfonyl group and the piperidine moiety suggests possible applications in the development of drugs for neurological disorders or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The bromophenyl sulfonyl group could form strong interactions with amino acid residues, while the piperidine ring could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole: Similar structure but with a methyl group instead of bromine.
4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole can significantly influence its reactivity and biological activity compared to its analogs. Bromine is a larger atom and can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S/c1-13-8-10-22(11-9-13)19-18(21-17(26-19)16-3-2-12-25-16)27(23,24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHBQGBGCOKMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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